![molecular formula C9H20ClNO2 B13658258 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride](/img/no-structure.png)
4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride is a leucine derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride typically involves the reaction of 4-methyl-2-pentanone with isopropylamine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to influence amino acid metabolism and protein synthesis by acting on enzymes and receptors involved in these processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways related to cellular growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Valine: Another amino acid derivative with similar structural features but different functional groups.
Leucine: A branched-chain amino acid with similar metabolic pathways.
Isoleucine: Another branched-chain amino acid with similar properties but different side chains.
Uniqueness: 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride is unique due to its specific structural configuration and the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C9H20ClNO2 |
---|---|
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
4-methyl-2-(propan-2-ylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6(2)5-8(9(11)12)10-7(3)4;/h6-8,10H,5H2,1-4H3,(H,11,12);1H |
InChI-Schlüssel |
CFZXHSQLSSJBBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.